Nifurdazil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nifurdazil is a chemical compound with the molecular formula C10H12N4O5 . It is known for its antibacterial properties and is used in various medical applications . The compound is characterized by its nitrofuran structure, which is responsible for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nifurdazil can be synthesized through a series of chemical reactions involving the condensation of 5-nitrofurfural with 1-(2-hydroxyethyl)-2-imidazolidinone . The reaction typically requires acidic or basic conditions to facilitate the condensation process. The reaction is followed by purification steps to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of reactors that maintain precise temperature and pH conditions to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
Nifurdazil undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: Reduction of the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Substituted this compound compounds with various functional groups.
Scientific Research Applications
Nifurdazil has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antibacterial properties and its effects on microbial growth.
Medicine: Investigated for its potential use in treating bacterial infections.
Industry: Used in the development of antibacterial coatings and materials.
Mechanism of Action
Nifurdazil exerts its antibacterial effects by interfering with the bacterial DNA synthesis. The nitrofuran moiety undergoes reduction within the bacterial cell, leading to the formation of reactive intermediates that damage the DNA and other critical cellular components. This results in the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Nifuroxazide: Another nitrofuran compound used as an antibacterial agent.
Nifurtimox: Used as an antiparasitic drug for the treatment of Chagas disease.
Uniqueness of Nifurdazil
This compound is unique due to its specific structure, which allows it to target bacterial DNA synthesis effectively. Its combination of a nitrofuran moiety with an imidazolidinone ring makes it distinct from other similar compounds, providing a unique mechanism of action and a broad spectrum of antibacterial activity .
Properties
CAS No. |
5036-03-3 |
---|---|
Molecular Formula |
C10H12N4O5 |
Molecular Weight |
268.23 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidin-2-one |
InChI |
InChI=1S/C10H12N4O5/c15-6-5-12-3-4-13(10(12)16)11-7-8-1-2-9(19-8)14(17)18/h1-2,7,15H,3-6H2/b11-7+ |
InChI Key |
VDDRCCQKLVNYHQ-YRNVUSSQSA-N |
Isomeric SMILES |
C1CN(C(=O)N1CCO)/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1CN(C(=O)N1CCO)N=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.